3-Hydroxy carvedilol

説明

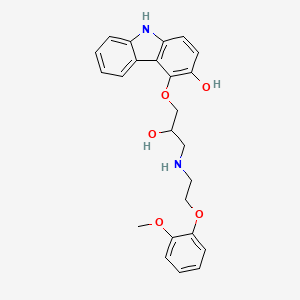

Structure

3D Structure

特性

IUPAC Name |

4-[2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5/c1-29-21-8-4-5-9-22(21)30-13-12-25-14-16(27)15-31-24-20(28)11-10-19-23(24)17-6-2-3-7-18(17)26-19/h2-11,16,25-28H,12-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDSIYCVHJZURY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCNCC(COC2=C(C=CC3=C2C4=CC=CC=C4N3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20932859 | |

| Record name | 4-(2-Hydroxy-3-{[2-(2-methoxyphenoxy)ethyl]amino}propoxy)-9H-carbazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20932859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146574-43-8 | |

| Record name | SB 211475 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146574438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Hydroxy-3-{[2-(2-methoxyphenoxy)ethyl]amino}propoxy)-9H-carbazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20932859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Hydroxy carvedilol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Hydroxy carvedilol (B1668590), a key metabolite of the non-selective beta-adrenergic antagonist, Carvedilol. This document outlines its fundamental physicochemical properties, metabolic pathway, and a representative analytical methodology for its quantification.

Core Physicochemical Data

Quantitative data for 3-Hydroxy carvedilol is summarized in the table below, providing a clear reference for researchers.

| Parameter | Value |

| CAS Number | 146574-43-8 |

| Molecular Weight | 422.47 g/mol [1] |

| Molecular Formula | C₂₄H₂₆N₂O₅[2] |

Metabolic Pathway of Carvedilol

Carvedilol undergoes extensive metabolism in the liver, primarily through aromatic ring oxidation and glucuronidation. The formation of hydroxylated metabolites, including this compound, is a critical step in its biotransformation. This metabolic process is predominantly mediated by the cytochrome P450 enzyme system, with CYP2D6 playing a major role in the hydroxylation of the carbazole (B46965) ring.

The following diagram illustrates the metabolic conversion of Carvedilol to its hydroxylated metabolites.

Caption: Metabolic pathway of Carvedilol to its hydroxylated metabolites.

Experimental Protocol: Quantification of this compound in Plasma by LC-MS/MS

The following protocol is a representative method for the sensitive and specific quantification of this compound in a biological matrix, such as human plasma. This method is based on established principles for the analysis of Carvedilol and its other hydroxylated metabolites.

Sample Preparation (Solid-Phase Extraction)

-

To 100 µL of human plasma, add 20 µL of an internal standard solution (e.g., deuterated this compound).

-

Vortex the sample for 10 seconds.

-

Add 100 µL of 0.1% (v/v) formic acid in water and vortex for another 10 seconds.

-

Centrifuge the samples at 13,000 x g for 5 minutes at 10°C.

-

Load the supernatant onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., Phenomenex Strata-X).

-

Wash the cartridge with 1.0 mL of 0.1% (v/v) formic acid.

-

Elute the analyte with 1.0 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: UPLC C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and 4.0 mM ammonium (B1175870) formate (B1220265) (pH 3.0, adjusted with 0.1% formic acid).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Monitoring: Multiple Reaction Monitoring (MRM).

-

Transitions: The specific precursor-to-product ion transitions for this compound and its internal standard would need to be optimized. For Carvedilol, a known transition is m/z 407.1 → 100.1. A similar optimization would be performed for this compound (expected precursor ion m/z 423.2).

-

Method Validation

The analytical method should be validated according to ICH guidelines, including the assessment of:

-

Selectivity

-

Linearity

-

Accuracy and Precision

-

Recovery

-

Matrix Effect

-

Stability (freeze-thaw, short-term, and long-term)

Biological Activity

While Carvedilol itself is a potent adrenergic antagonist, its hydroxylated metabolites, including this compound, are also pharmacologically active. These metabolites contribute to the overall therapeutic effect of the parent drug. The beta-blocking activity of some hydroxylated metabolites has been reported to be even more potent than Carvedilol itself. Further research is ongoing to fully elucidate the specific contribution of this compound to the clinical efficacy and safety profile of Carvedilol.

References

An In-depth Technical Guide to the Discovery and Initial Synthesis of 3-Hydroxy Carvedilol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvedilol (B1668590), a third-generation non-selective beta-blocker with additional alpha-1 adrenergic receptor blocking and antioxidant properties, is a cornerstone in the management of cardiovascular diseases.[1] Its complex pharmacology is not solely attributable to the parent compound but also to its active metabolites.[2] Among these, 3-Hydroxy carvedilol has emerged as a metabolite of significant interest, primarily due to its potent antioxidant activity.[3] This technical guide provides a comprehensive overview of the discovery and initial synthetic approaches for this compound, tailored for professionals in drug development and research.

Discovery and Metabolism

The journey to understanding this compound begins with the metabolic pathways of its parent drug, carvedilol. Carvedilol undergoes extensive metabolism in the liver, primarily through aromatic ring oxidation and glucuronidation.[4] The oxidative metabolism of carvedilol is stereoselective and mediated by various cytochrome P450 (CYP) enzymes, with CYP2D6 playing a major role in the hydroxylation of the carbazole (B46965) and phenyl rings.[5][6][7]

Demethylation and hydroxylation at the phenol (B47542) ring of carvedilol produce three active metabolites.[4] While the 4'- and 5'-hydroxy metabolites have been more extensively studied for their beta-blocking activity, this compound is recognized as another of the five positional isomers of hydroxylated carvedilol metabolites.[3] The plasma concentrations of these active metabolites are generally about one-tenth of those observed for carvedilol itself.[8][9]

The metabolic formation of this compound involves the direct hydroxylation of the carbazole ring of the carvedilol molecule.

Metabolic Pathway of Carvedilol to its Hydroxylated Metabolites.

Initial Synthesis of this compound

A direct, one-pot synthesis of this compound from readily available starting materials has not been extensively documented in initial findings. However, a plausible synthetic route can be constructed based on established methods for the synthesis of carvedilol and the specific hydroxylation of the carbazole nucleus. The key intermediate for this synthesis is 3-hydroxy-9H-carbazole.

A general two-step conceptual synthesis can be outlined:

-

Synthesis of 3-Hydroxy-9H-carbazole: This can be achieved through various methods, including the annulation of electron-rich anilines and quinones.

-

Coupling with the Side Chain: The synthesized 3-hydroxy-9H-carbazole can then be reacted with a suitable side-chain precursor to yield this compound.

Conceptual Synthetic Pathway for this compound.

Experimental Protocols

Synthesis of 3-Hydroxycarbazoles via Annulation

This protocol is adapted from a general method for the synthesis of 3-hydroxycarbazoles.[5]

-

Materials:

-

Electron-rich aniline (e.g., 3-methoxyaniline)

-

Quinone (e.g., p-benzoquinone)

-

Toluene/Acetic Acid (4:1 mixture)

-

-

Procedure:

-

Dissolve the aniline and quinone in the toluene/acetic acid solvent mixture at room temperature.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up to isolate the 3-hydroxycarbazole product. Purification can be achieved by column chromatography.

-

Note: This method provides the core 3-hydroxycarbazole structure. Further steps would be required to attach the specific side chain of carvedilol.

Antioxidant Activity Assays

The following protocols are based on the methods used to determine the antioxidant properties of this compound (referred to as SB 211475 in some literature).[10]

1. Inhibition of Fe²⁺-Vitamin C Initiated Lipid Peroxidation

-

Principle: This assay measures the ability of an antioxidant to inhibit the formation of thiobarbituric acid reactive substances (TBARS), which are products of lipid peroxidation.

-

Procedure:

-

Prepare a brain homogenate in a suitable buffer.

-

Initiate lipid peroxidation by adding a solution of FeSO₄ and Vitamin C.

-

Add different concentrations of this compound to the reaction mixture.

-

Incubate the mixture at 37°C.

-

Stop the reaction and measure the formation of TBARS spectrophotometrically.

-

Calculate the IC₅₀ value, which is the concentration of the antioxidant required to inhibit TBARS formation by 50%.

-

2. Inhibition of LDL Oxidation by Macrophages

-

Principle: This assay assesses the antioxidant's ability to prevent the oxidation of low-density lipoprotein (LDL) by macrophages, a key event in atherosclerosis.

-

Procedure:

-

Culture mouse macrophages in appropriate media.

-

Isolate human LDL.

-

Incubate the macrophages with LDL in the presence of various concentrations of this compound.

-

Measure the extent of LDL oxidation, for example, by quantifying the formation of conjugated dienes or by using a fluorescent probe.

-

Determine the IC₅₀ value for the inhibition of LDL oxidation.

-

3. Protection of Endothelial Cells from Oxidative Stress

-

Principle: This assay evaluates the cytoprotective effect of the antioxidant against hydroxyl radical-induced cell damage.

-

Procedure:

-

Culture bovine pulmonary artery endothelial cells.

-

Induce oxidative stress by exposing the cells to a source of hydroxyl radicals (e.g., a Fenton reaction system).

-

Treat the cells with different concentrations of this compound.

-

Assess cell damage by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.

-

Determine the IC₅₀ for the inhibition of LDH release and the EC₅₀ for promoting cell survival.

-

Quantitative Data

The following table summarizes the available quantitative data for the antioxidant activity of this compound (SB 211475) in comparison to carvedilol and other antioxidants.

| Assay | This compound (SB 211475) | Carvedilol | Probucol | U78517F | U74500A |

| IC₅₀ (µM) | |||||

| Fe²⁺-Vitamin C Lipid Peroxidation | 0.28[10] | 8.1[10] | 50[10] | 0.16[10] | 0.71[10] |

| LDL Oxidation by Macrophages | 0.043[10] | 3.8[10] | 0.80[10] | 0.15[10] | - |

| Hydroxyl Radical-induced Lipid Peroxidation (Endothelial Cells) | 0.15[10] | - | - | - | - |

| Hydroxyl Radical-induced Cell Damage (LDH release) | 0.16[10] | - | - | - | - |

| EC₅₀ (µM) | |||||

| Promotion of Endothelial Cell Survival | 0.13[10] | - | - | - | - |

| Protection of Cerebellar Neurons from Hydroxyl Radical-mediated Death | 0.19[10] | - | - | - | - |

Data presented as IC₅₀ (concentration for 50% inhibition) or EC₅₀ (concentration for 50% maximal effect).

Adrenergic Receptor Activity and Signaling Pathways

The signaling pathways modulated by carvedilol are complex, involving not only G-protein coupled receptor (GPCR) antagonism but also biased agonism and downstream effects on pathways like nitric oxide synthase. However, specific signaling pathways uniquely activated or inhibited by this compound remain an area for further investigation.

Conclusion

This compound is a significant metabolite of carvedilol, distinguished by its potent antioxidant properties that, in some assays, surpass those of the parent compound. While its discovery is rooted in the metabolic studies of carvedilol, its initial synthesis presents a challenge due to the lack of a direct, well-documented protocol. The plausible synthetic route involves the preparation of a 3-hydroxycarbazole intermediate followed by side-chain attachment. The available quantitative data strongly support its role as a powerful antioxidant, which may contribute to the overall therapeutic benefits of carvedilol. Further research is warranted to fully elucidate its adrenergic receptor activity and specific signaling pathways to better understand its complete pharmacological profile and potential therapeutic applications.

References

- 1. Effects of carvedilol on adrenergic receptor pharmacology in human ventricular myocardium and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-(9H-Carbazole-9-yl)-9H-carbazole synthesis - chemicalbook [chemicalbook.com]

- 3. Comparison of free-radical inhibiting antioxidant properties of carvedilol and its phenolic metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. OAR@UM: Hydroxylation study of carbazole [um.edu.mt]

- 5. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 6. Hydroxyalkylation with cyclic sulfates: synthesis of carbazole derived CB(2) ligands with increased polarity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of free-radical inhibiting antioxidant properties of carvedilol and its phenolic metabolites - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. soc.chim.it [soc.chim.it]

- 10. Effects of a hydroxylated metabolite of the beta-andrenoreceptor antagonist, carvedilol, on post-ischaemic splachnic tissue injury - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 3-Hydroxy Carvedilol in the Multifaceted Mechanism of Action of Carvedilol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the role of 3-hydroxy carvedilol (B1668590), a key metabolite, in the overall mechanism of action of the non-selective beta-blocker, carvedilol. This document delves into the metabolism of carvedilol, with a particular focus on the formation and significant antioxidant properties of 3-hydroxy carvedilol. Furthermore, it comparatively assesses the beta-blocking activities of carvedilol and its primary phenolic metabolites, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways.

Introduction: The Dual Action of Carvedilol and the Emergence of its Metabolites

Carvedilol is a third-generation beta-blocker widely prescribed for the management of cardiovascular diseases such as heart failure and hypertension. Its therapeutic efficacy is attributed to a dual mechanism of action: non-selective β-adrenergic receptor blockade and α1-adrenergic receptor blockade, which together contribute to vasodilation and a reduction in cardiac workload. Carvedilol is administered as a racemic mixture of R(+) and S(-) enantiomers. The S(-) enantiomer is primarily responsible for the beta-blocking activity, while both enantiomers contribute to the alpha-1 blockade.[1]

Upon administration, carvedilol undergoes extensive first-pass metabolism in the liver, leading to the formation of several metabolites. Among these, the phenolic metabolites, including 4'-hydroxycarvedilol, 5'-hydroxycarvedilol, and the carbazole-hydroxylated metabolite, this compound, have garnered significant attention due to their own pharmacological activities. This guide specifically elucidates the contribution of this compound to carvedilol's therapeutic profile, with a primary focus on its potent antioxidant effects.

Metabolism of Carvedilol: The Genesis of this compound

Carvedilol is metabolized predominantly by the cytochrome P450 (CYP) enzyme system in the liver. Aromatic ring oxidation and glucuronidation are the main metabolic pathways.[2]

Key Metabolic Pathways:

-

Aromatic Ring Oxidation: The aromatic rings of carvedilol are susceptible to hydroxylation. The phenoxy ring is hydroxylated primarily by the polymorphic enzyme CYP2D6 , leading to the formation of 4'-hydroxycarvedilol and 5'-hydroxycarvedilol .[2][3][4] These metabolites are pharmacologically active, contributing to the overall beta-blocking effect of carvedilol.

-

Carbazole (B46965) Hydroxylation: The carbazole moiety of carvedilol can also undergo hydroxylation, a reaction that is critical to the formation of This compound . While the specific CYP isozyme responsible for this particular hydroxylation is less definitively characterized in the literature, the resulting metabolite exhibits remarkable antioxidant properties.[5][6]

-

O-demethylation: Another metabolic route involves the O-demethylation of the methoxy (B1213986) group on the phenoxy ring, primarily catalyzed by CYP2C9 , to form O-desmethylcarvedilol. This metabolite has minor beta-blocking activity.[2]

-

Side-chain Oxidation: Oxidation of the side-chain, mainly by CYP1A2 , results in inactive metabolites such as 1- and 8-hydroxycarvedilol.[2]

References

- 1. Stereoselective disposition of carvedilol is determined by CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Carvedilol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Role of cytochrome P450 2D6 genetic polymorphism in carvedilol hydroxylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of free-radical inhibiting antioxidant properties of carvedilol and its phenolic metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carvedilol, a new vasodilator and beta adrenoceptor antagonist, is an antioxidant and free radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antioxidant Activity of 3-Hydroxy Carvedilol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro antioxidant activity of 3-Hydroxy carvedilol (B1668590), a major metabolite of the widely prescribed cardiovascular drug, carvedilol. It has been established that the antioxidant properties attributed to carvedilol are largely, if not exclusively, due to its phenolic metabolites, with 3-Hydroxy carvedilol demonstrating particularly potent radical-scavenging abilities.[1][2][3] This document summarizes key quantitative data, details experimental protocols for relevant assays, and visualizes experimental workflows and potential signaling pathways.

Core Findings: Superior Antioxidant Capacity

In vitro studies consistently demonstrate that this compound is a powerful antioxidant. Its radical-quenching ability surpasses that of the parent compound, carvedilol, as well as other metabolites such as 4'-hydroxycarvedilol and 5'-hydroxycarvedilol.[1][2][3] Notably, in key antioxidant assays, this compound has shown stronger activity than established benchmark antioxidants like α-tocopherol and butylated hydroxytoluene (BHT).[1][2][3] The primary mechanism for this activity is attributed to the hydrogen atom transfer from its carbazole (B46965) N–H moiety and, more significantly, its phenolic hydroxyl group to chain-propagating radicals.[1][2]

Quantitative Data Summary

The antioxidant efficacy of this compound has been quantified using various in vitro assays. The following tables summarize the comparative data from a key study employing the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 1: DPPH Radical Scavenging Activity of Carvedilol, its Metabolites, and Benchmark Antioxidants

| Compound | t½ (seconds) for 50% DPPH Reduction (0.5 equiv. antioxidant) | Moles of DPPH Consumed per Mole of Antioxidant (at equilibrium) |

| This compound | < 15 | ~2.5 (at 0.1 equiv.) |

| 5'-Hydroxy carvedilol | 180 | Not specified |

| 4'-Hydroxy carvedilol | 1200 | Not specified |

| Carvedilol | Negligible Activity | Negligible Activity |

| α-Tocopherol | 26 | ~2.0 (at 0.1 equiv.) |

| 4-Hydroxycarbazole | 600 | ~3.0 (at 0.1 equiv.) |

| BHT | 3600 | ~2.6 (at 0.1 equiv.) |

Data sourced from a comparative study on the free-radical inhibiting properties of carvedilol and its metabolites.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for key in vitro antioxidant assays relevant to the study of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for determining the radical-scavenging activity of a compound.[4][5][6]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to diphenylpicrylhydrazine, a non-radical species, resulting in a color change to pale yellow. This change in absorbance at approximately 517 nm is measured spectrophotometrically, and the degree of discoloration is proportional to the antioxidant's scavenging activity.[7][8]

Experimental Protocol:

-

Reagent Preparation:

-

DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH powder in 100 mL of methanol (B129727). Store this solution in an amber bottle at 4°C to protect it from light.[7]

-

Test Compound Solutions: Prepare stock solutions of this compound and other test compounds (e.g., carvedilol, other metabolites, benchmark antioxidants) in methanol at various concentrations.

-

-

Assay Procedure (Cuvette-based):

-

In a typical experiment, add 2.50 mL of a 70 µM DPPH solution in methanol to a 3.5 mL cuvette maintained at 30°C.

-

To the cuvette containing the DPPH solution, add 1.0 mL of the antioxidant solution in methanol (also at 30°C) to achieve a final solution containing 50 µM DPPH and a desired molar ratio of DPPH to the antioxidant (e.g., 10:1, 2:1, or 1:1).[1]

-

Immediately after mixing, monitor the decrease in absorbance at 515 nm over time using a UV-visible spectrophotometer.

-

A control experiment without any antioxidant should be run to account for any negligible decrease in DPPH concentration over the measurement period.[1]

-

-

Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the test compound.

-

The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Superoxide (B77818) Radical Scavenging Assay

While the parent compound, carvedilol, has been shown to inhibit superoxide release from human neutrophils and scavenge superoxide generated during dihydroxyfumaric acid autooxidation, specific quantitative data and detailed protocols for this compound in this assay are less commonly reported in the initial literature search.[9] However, a general protocol for such an assay is outlined below.

Principle: Superoxide radicals (O₂⁻) are generated in vitro, often through a non-enzymatic system like phenazine (B1670421) methosulfate-NADH or an enzymatic system like xanthine/xanthine oxidase. The generated superoxide radicals reduce a detector molecule, such as nitroblue tetrazolium (NBT), to a colored formazan (B1609692) product. An antioxidant that scavenges superoxide radicals will inhibit this reduction, leading to a decrease in color formation, which can be measured spectrophotometrically.

General Experimental Protocol:

-

Reagent Preparation:

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

NADH solution

-

Phenazine methosulfate (PMS) solution

-

Nitroblue tetrazolium (NBT) solution

-

Test compound solutions in an appropriate solvent.

-

-

Assay Procedure:

-

In a reaction vessel, combine the phosphate buffer, NADH solution, and the test compound at various concentrations.

-

Initiate the reaction by adding PMS.

-

Incubate the mixture at room temperature for a specified time (e.g., 5-10 minutes).

-

Measure the absorbance of the colored formazan product at the appropriate wavelength (e.g., 560 nm).

-

-

Data Analysis:

-

The percentage of superoxide radical scavenging is calculated similarly to the DPPH assay, comparing the absorbance of the sample to a control without the antioxidant.

-

The IC50 value can then be determined.

-

Visualizations: Workflows and Pathways

Experimental Workflow for DPPH Assay

Caption: Workflow for the DPPH radical scavenging assay.

Potential Signaling Pathway Involvement

While direct radical scavenging is the primary in vitro antioxidant mechanism for this compound, the parent compound, carvedilol, has been shown to exert neuroprotective effects by activating the Nrf2/ARE (Nuclear factor E2-related factor 2/Antioxidant Response Element) signaling pathway.[10][11] This pathway is a key regulator of endogenous antioxidant responses. It is plausible that this compound may also influence this pathway.

Caption: Postulated Nrf2/ARE signaling pathway activation.

Conclusion

The in vitro evidence strongly supports the classification of this compound as a potent antioxidant, significantly more active than its parent drug, carvedilol. Its primary mechanism of action is direct radical scavenging, as demonstrated by the DPPH assay. While further research is needed to fully elucidate its role in modulating cellular antioxidant pathways like Nrf2/ARE, the existing data underscore the importance of this metabolite in the overall therapeutic effects of carvedilol. For drug development professionals, these findings suggest that focusing on the metabolic profile of parent compounds can reveal highly active derivatives with therapeutic potential in conditions associated with oxidative stress.

References

- 1. Comparison of free-radical inhibiting antioxidant properties of carvedilol and its phenolic metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of free-radical inhibiting antioxidant properties of carvedilol and its phenolic metabolites - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Carvedilol, a new beta-adrenoceptor antagonist and vasodilator antihypertensive drug, inhibits superoxide release from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carvedilol, a third-generation β-blocker prevents oxidative stress-induced neuronal death and activates Nrf2/ARE pathway in HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carvedilol activates nuclear factor E2-related factor 2/ antioxidant response element pathway to inhibit oxidative stress and apoptosis of retinal pigment epithelial cells induced by high glucose - PMC [pmc.ncbi.nlm.nih.gov]

The Superior Free Radical Scavenging Mechanism of 3-Hydroxy Carvedilol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carvedilol (B1668590), a widely prescribed beta-blocker for cardiovascular diseases, exhibits antioxidant properties that contribute to its therapeutic efficacy. However, emerging evidence strongly indicates that its metabolites, particularly 3-Hydroxy carvedilol, are significantly more potent free radical scavengers than the parent compound. This technical guide provides an in-depth exploration of the free radical scavenging mechanism of this compound, summarizing key quantitative data, detailing experimental protocols for its assessment, and visualizing the underlying molecular interactions and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development and cardiovascular pharmacology.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a myriad of cardiovascular diseases, including heart failure and atherosclerosis.[1][2] Carvedilol, a third-generation beta-blocker, has demonstrated antioxidant activities in addition to its primary pharmacological actions.[2][3][4] These antioxidant effects are largely attributed to its carbazole (B46965) moiety.[3][5][6]

While carvedilol itself shows some capacity to inhibit lipid peroxidation, potentially through iron chelation, its direct free radical scavenging activity is considered minimal.[7][8][9] Extensive research has revealed that the in vivo antioxidant effects of carvedilol are predominantly mediated by its phenolic metabolites, with this compound being the most potent among them.[10][11][12] This metabolite exhibits superior radical-quenching abilities, surpassing not only the parent drug and other metabolites but also well-known antioxidants like butylated hydroxytoluene (BHT) and α-tocopherol in various in vitro assays.[10][11] Understanding the precise mechanism of this compound is therefore crucial for the development of novel cardioprotective therapies.

Core Scavenging Mechanism

The primary mechanism by which this compound neutralizes free radicals is through hydrogen atom transfer (HAT) . The molecule possesses two key functional groups that can donate a hydrogen atom to a highly reactive free radical (R•), thereby stabilizing the radical and terminating the damaging chain reaction. These are:

-

The phenolic hydroxyl (-OH) group: Located at the 3-position of the carbazole ring, this group is a prime site for hydrogen donation. The resulting phenoxyl radical is relatively stable due to resonance delocalization of the unpaired electron across the aromatic ring system.

-

The carbazole N-H group: The nitrogen atom within the carbazole ring system can also donate its hydrogen atom.[10][12]

The general reaction can be depicted as:

This compound-OH + R• → this compound-O• + RH this compound-NH + R• → this compound-N• + RH

The presence of the hydroxyl group on the carbazole moiety significantly enhances the antioxidant activity compared to the parent carvedilol.[5]

Quantitative Assessment of Radical Scavenging Activity

The free radical scavenging potency of this compound and its related compounds has been quantified using various in vitro antioxidant assays. The following tables summarize the available quantitative data.

Table 1: DPPH Radical Scavenging Activity

| Compound | Molar Ratio (Antioxidant:DPPH) | Time to 50% DPPH Reduction (t1/2) | Moles of DPPH Consumed per Mole of Antioxidant | Reference |

| Carvedilol | 1:1 | Negligible activity | - | [10] |

| This compound | 0.5:1 | < 1 min | ~2.0 | [10] |

| 4'-Hydroxy carvedilol | 0.5:1 | ~ 15 min | ~1.5 | [10] |

| 5'-Hydroxy carvedilol | 0.5:1 | ~ 5 min | ~1.8 | [10] |

| α-Tocopherol | 0.5:1 | < 1 min | ~2.0 | [10] |

| BHT | 0.5:1 | ~ 30 min | ~1.0 | [10] |

Table 2: Inhibition of Lipid Peroxidation

| Compound | Assay System | IC50 | Reference |

| Carvedilol | Fe(++)-initiated lipid peroxidation in rat brain homogenate | 8.1 µM | [5] |

| Carvedilol | ADP/FeSO4 in isolated rat heart mitochondria | 6 µM | [13] |

| BM-910228 (a hydroxylated metabolite) | ADP/FeSO4 in isolated rat heart mitochondria | 0.22 µM | [13] |

| α-Tocopheryl succinate | ADP/FeSO4 in isolated rat heart mitochondria | 125 µM | [13] |

| Trolox | ADP/FeSO4 in isolated rat heart mitochondria | 31 µM | [13] |

Table 3: Hydroxyl Radical (•OH) Scavenging Activity

| Compound | Assay System | IC50 | Reference |

| Carvedilol | Dihydroxyfumarate/Fe(++)-ADP with DMPO trapping | 25 µM | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant activities. The following are protocols for key assays used to evaluate the free radical scavenging potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable free radical DPPH• by an antioxidant. The reduction of the violet-colored DPPH• to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically at approximately 517 nm.[14]

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol. Protect the solution from light.

-

Reaction Mixture: In a microplate well or a cuvette, add a specific volume of the test compound (this compound) at various concentrations.

-

Add the DPPH solution to the test compound. The final volume and concentrations should be standardized.

-

Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A control containing the solvent instead of the antioxidant is also measured.

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the antioxidant.[15]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ to its colorless neutral form is monitored by the decrease in absorbance at approximately 734 nm.[16][17]

-

ABTS•+ Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) or solvent to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction: Add a small volume of the test compound (this compound) at various concentrations to the ABTS•+ working solution.

-

Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Superoxide (B77818) Radical (O2•−) Scavenging Assay

Principle: This assay measures the scavenging of superoxide radicals, which can be generated by various enzymatic or non-enzymatic systems. A common method involves the phenazine (B1670421) methosulfate-NADH (PMS-NADH) system to generate superoxide radicals, which then reduce Nitroblue Tetrazolium (NBT) to a colored formazan (B1609692) product. The presence of a superoxide scavenger will inhibit this reduction.[21][22][23]

-

Reaction Mixture: Prepare a reaction mixture containing phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4), NADH solution, NBT solution, and the test compound (this compound) at different concentrations.

-

Initiation: Start the reaction by adding PMS solution.

-

Incubation: Incubate the mixture at room temperature for a specified time (e.g., 5 minutes).

-

Measurement: Measure the absorbance of the formazan product at approximately 560 nm.

-

Calculation: The percentage of superoxide radical scavenging is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

Hydroxyl Radical (•OH) Scavenging Assay

Principle: The highly reactive hydroxyl radical is often generated via the Fenton reaction (Fe2+ + H2O2 → Fe3+ + •OH + OH−). The scavenging activity is measured by the inhibition of the degradation of a detector molecule, such as deoxyribose or the hydroxylation of a probe like salicylic (B10762653) acid, which forms a colored product upon reaction with •OH.[25][26]

Protocol (Salicylic Acid Method): [25][27][28]

-

Reaction Mixture: In a reaction tube, combine the test compound (this compound) at various concentrations, a solution of FeSO4, and a salicylic acid solution.

-

Initiation: Add H2O2 to initiate the Fenton reaction.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 1 hour).

-

Measurement: Measure the absorbance of the hydroxylated salicylic acid product at approximately 510 nm.

-

Calculation: The percentage of hydroxyl radical scavenging activity is calculated based on the reduction in absorbance in the presence of the scavenger compared to the control.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Hydrogen Atom Transfer (HAT) mechanism of this compound.

Caption: Workflow for the DPPH Radical Scavenging Assay.

Caption: Relative antioxidant activity of carvedilol and its metabolites.

Conclusion and Future Directions

For drug development professionals, these findings suggest that targeting the metabolic pathways that favor the formation of this compound could be a viable strategy to enhance the therapeutic benefits of carvedilol. Furthermore, the development of new chemical entities based on the 3-hydroxycarbazole scaffold may lead to novel antioxidants with improved efficacy for the treatment of cardiovascular diseases driven by oxidative stress. Future research should focus on in vivo studies to further elucidate the contribution of this compound to the clinical outcomes of carvedilol therapy and to explore its therapeutic potential as a standalone agent.

References

- 1. Role of antioxidant property of carvedilol in mild to moderate hypertensive patients: A prospective open-label study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant activity of carvedilol in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carvedilol, a new antihypertensive drug with unique antioxidant activity: potential role in cerebroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Carvedilol, a new vasodilator and beta adrenoceptor antagonist, is an antioxidant and free radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medscape.com [medscape.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Antioxidant action of the antihypertensive drug, carvedilol, against lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Radical-scavenging and iron-chelating properties of carvedilol, an antihypertensive drug with antioxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of free-radical inhibiting antioxidant properties of carvedilol and its phenolic metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Comparison of free-radical inhibiting antioxidant properties of carvedilol and its phenolic metabolites - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 13. Inhibition of heart mitochondrial lipid peroxidation by non-toxic concentrations of carvedilol and its analog BM-910228 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. marinebiology.pt [marinebiology.pt]

- 16. benchchem.com [benchchem.com]

- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 18. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 19. researchgate.net [researchgate.net]

- 20. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scribd.com [scribd.com]

- 22. 2.6. Determination of antioxidant activity by DPPH and Superoxide radical scavenging assays [bio-protocol.org]

- 23. benchchem.com [benchchem.com]

- 24. phytojournal.com [phytojournal.com]

- 25. resources.bio-techne.com [resources.bio-techne.com]

- 26. Hydroxyl Radical Scavenging Assay: Significance and symbolism [wisdomlib.org]

- 27. mdpi.com [mdpi.com]

- 28. Hydroxyl Radical-scavenging Activity [protocols.io]

In Vitro Metabolism of Carvedilol to 3-Hydroxycarvedilol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of carvedilol (B1668590), with a specific focus on its hydroxylation to 3-hydroxycarvedilol and other key hydroxylated metabolites. Carvedilol, a non-selective beta-adrenergic antagonist with alpha-1 blocking activity, undergoes extensive metabolism primarily mediated by the cytochrome P450 (CYP) enzyme system. Understanding the nuances of its metabolic pathways is critical for drug development, predicting drug-drug interactions, and interpreting inter-individual variability in patient response.

Introduction to Carvedilol Metabolism

Carvedilol is administered as a racemic mixture of R(+)- and S(-)-enantiomers, each exhibiting distinct pharmacological properties and metabolic fates. The primary routes of carvedilol metabolism include aromatic ring oxidation, side-chain oxidation, and demethylation, followed by conjugation reactions such as glucuronidation.[1] Aromatic ring oxidation results in the formation of hydroxylated metabolites, including 4'-hydroxycarvedilol and 5'-hydroxycarvedilol, which are the main focus of this guide.[1][2] Notably, the term "3-Hydroxycarvedilol" is often used in a broader sense to refer to hydroxylation on the carbazole (B46965) ring, and this guide will address the well-characterized 4'- and 5'-hydroxyphenyl metabolites. These metabolites are of particular interest as they have been shown to possess pharmacological activity.[3]

The metabolism of carvedilol is stereoselective, with different CYP enzymes preferentially metabolizing the R(+) and S(-) enantiomers.[4][5] This stereoselectivity has significant implications for the pharmacokinetic and pharmacodynamic profile of the drug.

Cytochrome P450 Enzymes in Carvedilol Hydroxylation

In vitro studies utilizing human liver microsomes (HLMs), recombinant human CYP enzymes, and selective chemical inhibitors have elucidated the key enzymes responsible for carvedilol hydroxylation.

CYP2D6 is the principal enzyme responsible for the formation of both 4'- and 5'-hydroxycarvedilol.[2][4][6] This enzyme exhibits significant genetic polymorphism, leading to wide inter-individual variability in carvedilol metabolism and plasma concentrations. Individuals classified as poor metabolizers for CYP2D6 show significantly reduced clearance of R(+)-carvedilol.[7]

CYP1A2 also contributes to the metabolism of carvedilol, particularly the S(-) enantiomer.[1][8] While its primary role is in the formation of the 8-hydroxycarbazolyl metabolite, it also shows some involvement in the hydroxylation of the phenyl ring.[2][4]

CYP2C9 is mainly associated with the O-demethylation of carvedilol but also plays a minor role in the formation of hydroxylated metabolites.[2][4]

CYP3A4 contributes to the metabolism of both enantiomers, including the formation of 4'-hydroxycarvedilol.[1][2]

The following diagram illustrates the primary metabolic pathways for carvedilol hydroxylation.

Quantitative Data on Carvedilol Hydroxylation

The kinetics of carvedilol hydroxylation have been investigated for various CYP isoforms. The following tables summarize the available Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the formation of 4'- and 5'-hydroxycarvedilol by wild-type CYP2D6.1 and one of its common variants, CYP2D6.10.

Table 1: Kinetic Parameters for 4'-Hydroxycarvedilol Formation

| CYP450 Isoform | Km (μM) | Vmax (pmol/min/pmol CYP) | Reference |

| CYP2D6.1 | 1.83 ± 0.31 | 1.60 ± 0.09 | [4] |

| CYP2D6.10 | 4.87 ± 0.98 | 0.07 ± 0.01 | [4] |

Table 2: Kinetic Parameters for 5'-Hydroxycarvedilol Formation

| CYP450 Isoform | Km (μM) | Vmax (pmol/min/pmol CYP) | Reference |

| CYP2D6.1 | 2.56 ± 0.54 | 1.97 ± 0.15 | [4] |

| CYP2D6.10 | 6.78 ± 1.52 | 0.07 ± 0.01 | [4] |

Data presented as mean ± standard deviation.

These data highlight the significantly reduced metabolic capacity of the CYP2D6.10 variant compared to the wild-type enzyme, which can lead to higher plasma concentrations of carvedilol in individuals carrying this allele.[4]

Experimental Protocols for In Vitro Metabolism Studies

This section provides a generalized protocol for assessing the in vitro metabolism of carvedilol using human liver microsomes. This protocol can be adapted for use with recombinant CYP enzymes.

Materials and Reagents

-

Carvedilol

-

4'-Hydroxycarvedilol and 5'-Hydroxycarvedilol standards

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Formic acid

-

Internal standard (e.g., deuterated carvedilol)

-

Recombinant human CYP enzymes (optional, for reaction phenotyping)

-

Selective CYP inhibitors (e.g., quinidine (B1679956) for CYP2D6, furafylline (B147604) for CYP1A2, sulfaphenazole (B1682705) for CYP2C9, ketoconazole (B1673606) for CYP3A4) (optional, for reaction phenotyping)

Incubation Procedure

-

Prepare Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing potassium phosphate buffer, human liver microsomes (e.g., 0.2-0.5 mg/mL protein), and carvedilol at various concentrations (e.g., 1 to 50 µM).[9]

-

Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

-

Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200-500 µL.

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes), ensuring gentle shaking.[9] The incubation time should be within the linear range of metabolite formation.

-

Terminate Reaction: Stop the reaction by adding a quenching solution, such as an equal volume of ice-cold acetonitrile containing an internal standard.[10]

-

Sample Processing: Centrifuge the terminated reaction mixtures to precipitate proteins. Collect the supernatant for analysis.

The following diagram outlines the general workflow for an in vitro metabolism experiment.

Analytical Method: UPLC-MS/MS

The quantification of carvedilol and its hydroxylated metabolites is typically performed using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

-

Chromatographic Separation: A C18 column (e.g., 50 x 2.1 mm, 1.7 µm) is commonly used for separation.[10] The mobile phase often consists of a gradient of acetonitrile and an aqueous buffer such as ammonium (B1175870) formate (B1220265) with formic acid to maintain a low pH.[10][11]

-

Mass Spectrometry: Detection is achieved using a mass spectrometer operating in the positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is employed for sensitive and selective quantification.[10]

Conclusion

The in vitro metabolism of carvedilol to its hydroxylated metabolites is a complex process primarily driven by CYP2D6, with contributions from other CYP isoforms. The stereoselective nature of this metabolism and the influence of genetic polymorphisms in CYP2D6 are key factors that contribute to the variability in carvedilol's clinical effects. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers and drug development professionals to investigate the in vitro disposition of carvedilol and to better understand its metabolic profile. This knowledge is essential for optimizing therapeutic strategies and ensuring the safe and effective use of this important cardiovascular drug.

References

- 1. ClinPGx [clinpgx.org]

- 2. In vitro identification of the human cytochrome P450 enzymes involved in the metabolism of R(+)- and S(-)-carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Population Pharmacokinetic−Pharmacodynamic Modeling of Carvedilol to Evaluate the Effect of Cytochrome P450 2D6 Genotype on the Heart Rate Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of cytochrome P450 2D6 genetic polymorphism in carvedilol hydroxylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Carvedilol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Stereoselective disposition of carvedilol is determined by CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Involvement of the CYP1A subfamily in stereoselective metabolism of carvedilol in beta-naphthoflavone-treated Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]

Cytochrome P450 Isoforms in 3-Hydroxy Carvedilol Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvedilol (B1668590) is a non-selective beta-adrenergic antagonist with alpha-1-adrenergic blocking activity, widely used in the management of hypertension and heart failure. The metabolism of carvedilol is complex and stereoselective, primarily occurring in the liver through the action of the cytochrome P450 (CYP) superfamily of enzymes. A critical metabolic pathway is the aromatic ring hydroxylation, leading to the formation of active metabolites such as 4'- and 5'-hydroxyphenyl carvedilol. While the term "3-Hydroxy carvedilol" is not commonly used in the literature, it is understood to refer to these key hydroxylated metabolites. Understanding the specific CYP450 isoforms responsible for the formation of these metabolites is paramount for predicting drug-drug interactions, understanding inter-individual variability in drug response, and optimizing therapeutic outcomes. This technical guide provides an in-depth overview of the core CYP450 enzymes involved in the hydroxylation of carvedilol, supported by quantitative data, detailed experimental protocols, and visual diagrams of the metabolic pathways and experimental workflows.

Core CYP450 Enzymes in Carvedilol Hydroxylation

The metabolism of carvedilol to its hydroxylated metabolites is primarily mediated by CYP2D6 and to a lesser extent by CYP2C9 .[1][2] Other isoforms, including CYP3A4, CYP1A2, and CYP2E1, play minor roles.[3][4] The contribution of these enzymes is stereoselective, with different affinities for the R(+) and S(-) enantiomers of carvedilol.[1][2] CYP2D6 is the principal enzyme responsible for the formation of 4'- and 5'-hydroxyphenyl carvedilol.[3][4][5][6] Genetic polymorphisms in the CYP2D6 gene can significantly impact the metabolism of carvedilol, leading to variations in plasma concentrations and clinical effects.[3][4][7] Individuals who are poor metabolizers for CYP2D6 may have 2- to 3-fold higher plasma concentrations of R(+)-carvedilol compared to extensive metabolizers.[3][4]

Quantitative Contribution of CYP450 Isoforms

The following table summarizes the relative contributions of the major CYP450 enzymes to the formation of hydroxylated carvedilol metabolites, based on in vitro studies using human liver microsomes and recombinant CYP enzymes.

| Metabolite | CYP450 Isoform | Contribution (R-carvedilol) | Contribution (S-carvedilol) | Reference |

| 4'-hydroxyphenyl carvedilol | CYP2D6 | Major | Major | [3][5][6] |

| CYP3A4 | Minor | Minor | [6] | |

| 5'-hydroxyphenyl carvedilol | CYP2D6 | Major | Major | [3][5][6] |

| CYP3A4 | Minor | Minor | [6] | |

| O-desmethylcarvedilol | CYP2C9 | Major | Major | [6][8] |

| CYP2D6 | Minor | Minor | [5] | |

| CYP1A2 | Minor | Minor | [5] | |

| CYP2E1 | Minor | Minor | [5] | |

| 8-hydroxycarbazolyl carvedilol | CYP1A2 | Major | Major | [5][6] |

| CYP3A4 | Minor | Minor | [5] |

Signaling Pathways and Metabolic Logic

The metabolic conversion of carvedilol by CYP450 enzymes is a critical step in its phase I metabolism. This process increases the hydrophilicity of the drug, facilitating its subsequent conjugation (phase II metabolism) and excretion. The interplay between different CYP isoforms determines the overall metabolic profile and clearance of carvedilol.

References

- 1. researchgate.net [researchgate.net]

- 2. criver.com [criver.com]

- 3. researchgate.net [researchgate.net]

- 4. oyc.co.jp [oyc.co.jp]

- 5. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. Enzyme kinetic modelling as a tool to analyse the behaviour of cytochrome P450 catalysed reactions: application to amitriptyline N-demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpsonline.com [ijpsonline.com]

- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

The Pharmacological Profile of 3-Hydroxy Carvedilol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvedilol (B1668590), a non-selective β-adrenergic and α1-adrenergic receptor antagonist, is a widely prescribed medication for the management of cardiovascular diseases, including heart failure and hypertension. Its therapeutic efficacy is attributed not only to the parent compound but also to its active metabolites. Among these, the hydroxylated forms, particularly 3-Hydroxy Carvedilol, have demonstrated significant pharmacological activity. This technical guide provides an in-depth examination of the pharmacological profile of this compound, focusing on its receptor binding, functional activity, and pharmacokinetic properties. The information presented herein is intended to support further research and drug development efforts in the field of cardiovascular pharmacology.

Carvedilol is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2D6 and CYP2C9, through aromatic ring oxidation and other pathways.[1] This process yields several metabolites, including the active 4'-hydroxyphenyl carvedilol and 5'-hydroxyphenyl carvedilol.[1][2][3] Notably, the 4'-hydroxy metabolite has been reported to be approximately 13 times more potent than the parent carvedilol in its β-blocking activity.[4][5] For the purpose of this guide, "this compound" will be considered in the context of hydroxylation on the carbazole (B46965) ring, a known site of metabolism.

Receptor Binding Affinity

Table 1: Adrenergic Receptor Binding Affinities of Carvedilol and its Metabolites

| Compound | Receptor | Species | Assay Type | Kd (nM) | Ki (nM) | Reference |

| (S)-Carvedilol | β1-adrenergic | Human | Radioligand Binding | 4-5 | - | [6] |

| (S)-Carvedilol | β2-adrenergic | Human | Radioligand Binding | - | - | [6] |

| (R,S)-Carvedilol | β1-adrenergic | Human | Radioligand Binding | - | 0.32 | [7] |

| (R,S)-Carvedilol | β2-adrenergic | Human | Radioligand Binding | - | 0.13-0.40 | [7] |

| Carvedilol | β1-adrenergic | - | Radioligand Binding | - | 7.9 | [7] |

| Carvedilol | β2-adrenergic | - | Radioligand Binding | - | 1.8 | [7] |

| Carvedilol | α1-adrenergic | - | Radioligand Binding | - | 10 | [7] |

Note: Data for this compound is not explicitly available in the cited literature. The table provides context from the parent compound.

Functional Activity

The functional consequences of this compound binding to adrenergic receptors are multifaceted, involving both G-protein dependent and independent signaling pathways. The parent compound, carvedilol, is a well-established biased agonist, demonstrating inverse agonism at Gs-protein coupled adenylyl cyclase while simultaneously activating β-arrestin-mediated signaling, such as the extracellular signal-regulated kinase (ERK) pathway. It is plausible that this compound shares this biased agonism, a property that may contribute to the unique therapeutic profile of carvedilol.

G-Protein Signaling: cAMP Accumulation

Activation of β-adrenergic receptors typically leads to Gs-protein-mediated stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). As an antagonist, carvedilol and its active metabolites are expected to inhibit this process.

β-Arrestin Signaling

Carvedilol's ability to engage β-arrestin pathways independently of G-protein activation is a key aspect of its pharmacology. This can lead to the activation of downstream kinases like ERK.

Table 2: Functional Activity of Carvedilol

| Compound | Assay | Cell Line | Parameter | Value | Reference |

| Carvedilol | ERK Phosphorylation | HEK293 | EC50 | ~100 nM | [8] |

| Carvedilol | β-arrestin Recruitment | HEK293 | EC50 | 2 nM | [9] |

Note: Specific functional data for this compound are not available in the cited literature. The table presents data for the parent compound to illustrate the expected functional profile.

Pharmacokinetics

Following oral administration, carvedilol is rapidly absorbed and undergoes extensive first-pass metabolism. The pharmacokinetic profile of carvedilol and its metabolites can be influenced by genetic polymorphisms of metabolizing enzymes like CYP2D6.

Table 3: Pharmacokinetic Parameters of Carvedilol and its Metabolites

| Analyte | Dose | Population | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | Reference |

| Carvedilol | 12.5 mg (single) | Hypertensive, Renal Insufficiency | 53.4 ± 31.4 | 220 ± 120 (AUC0-24h) | 6.62 | [10] |

| Carvedilol | 25 mg (multiple) | Hypertensive, Renal Insufficiency | 128 ± 63.3 | 618 ± 335 (AUC0-24h) | 6.76 | [10] |

| Carvedilol | 8 mg SR | Healthy Male | 6.93 | 60.84 (AUCinf) | 7.67 | [11] |

| Carvedilol | 128 mg SR | Healthy Male | 77.04 | 703.29 (AUCinf) | 6.73 | [11] |

| 4'-OH Carvedilol | 12.5 mg | Healthy Thai Volunteers | ~10 | - | - | |

| 4'-OH Carvedilol | 6.25 mg | Healthy Thai Volunteers | ~4 | - | - | |

| Metabolite M2 | 12.5 mg (single) | Hypertensive, Renal Insufficiency | - | - | - | [10] |

| Metabolite M4 | 12.5 mg (single) | Hypertensive, Renal Insufficiency | - | - | - | [10] |

| Metabolite M5 | 12.5 mg (single) | Hypertensive, Renal Insufficiency | - | - | - | [10] |

Note: Cmax and AUC are presented as mean ± SD where available. t1/2 is the elimination half-life. SR denotes sustained release. The identities of metabolites M2 and M5 are not explicitly defined as this compound in the provided references.

Signaling Pathways and Experimental Workflows

The complex signaling initiated by carvedilol and its metabolites involves a divergence from the canonical G-protein pathway towards β-arrestin-mediated signaling.

Carvedilol Metabolism and Subsequent Signaling

Biased Agonism at the β-Adrenergic Receptor

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assets.hpra.ie [assets.hpra.ie]

- 6. Effects of carvedilol on adrenergic receptor pharmacology in human ventricular myocardium and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cardiac adrenergic receptor effects of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A unique mechanism of β-blocker action: Carvedilol stimulates β-arrestin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolomic Profiling of Cellular Responses to Carvedilol Enantiomers in Vascular Smooth Muscle Cells | PLOS One [journals.plos.org]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. Dose proportionality and pharmacokinetics of carvedilol sustained-release formulation: a single dose-ascending 10-sequence incomplete block study - PMC [pmc.ncbi.nlm.nih.gov]

3-Hydroxy Carvedilol: An In-depth Technical Guide to its Potential as a Biomarker

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carvedilol (B1668590), a non-selective beta-blocker and alpha-1 adrenergic antagonist, is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system. Among its various metabolites, the hydroxylated forms are of significant interest due to their potential pharmacological activity and their utility as biomarkers for predicting drug metabolism and response. This technical guide focuses on 3-Hydroxy carvedilol, a metabolite formed by the hydroxylation of the carbazole (B46965) ring of the parent compound. While less studied than its 4'- and 5'-hydroxyphenyl counterparts, this compound holds potential as a biomarker for CYP2D6 activity, a key enzyme in carvedilol's metabolic pathway. This document provides a comprehensive overview of the current knowledge on this compound, including its metabolism, analytical quantification methods, and the signaling pathways of its parent compound that may be relevant to its function. We will also explore its potential, though not yet fully established, role as a clinical biomarker.

Introduction to Carvedilol Metabolism

Carvedilol is administered as a racemic mixture of R(+) and S(-) enantiomers, both of which undergo extensive first-pass metabolism. The primary metabolic routes include aromatic ring oxidation, side-chain oxidation, and glucuronidation.[1] The cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP2C9, are instrumental in the phase I metabolism of carvedilol.[2]

Hydroxylation of the carbazole moiety of carvedilol results in the formation of hydroxylated metabolites. The IUPAC name for this compound is 4-[2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-3-ol, and its CAS number is 146574-43-8.[3] While the 4'- and 5'-hydroxyphenyl metabolites are the most extensively studied, this compound is also recognized as an active metabolite.[4] The formation of these hydroxylated metabolites is significantly influenced by the genetic polymorphism of the CYP2D6 enzyme, leading to inter-individual variability in drug response and adverse effects.[5]

Quantitative Data

Quantitative pharmacokinetic data specifically for this compound is limited in publicly available literature. Most studies focus on the parent drug and its major metabolites, 4'- and 5'-hydroxyphenyl carvedilol. However, we can infer some general characteristics based on the data available for carvedilol and its other hydroxylated metabolites.

Table 1: Pharmacokinetic Parameters of Carvedilol in Healthy Volunteers

| Parameter | Value | Reference |

| Bioavailability | 25-35% | [6] |

| Tmax (Peak Plasma Time) | 1-2 hours | [7] |

| Elimination Half-life | 7-10 hours | [6] |

| Protein Binding | >98% | [2] |

| Volume of Distribution | ~115 L | [2] |

| Clearance | 500-700 mL/min | [8] |

Table 2: Pharmacokinetic Parameters of Carvedilol and 4'-Hydroxyphenyl Carvedilol after a Single 6.25 mg Oral Dose in Healthy Thai Volunteers

| Analyte | Cmax (ng/mL) | AUC0-t (ng·h/mL) | AUC0-inf (ng·h/mL) | t1/2 (h) |

| Carvedilol | 21.26 ± 9.23 | 66.95 ± 29.45 | 68.54 ± 30.11 | 6.30 ± 1.95 |

| 4'-Hydroxyphenyl carvedilol | 2.42 ± 2.07 | 5.93 ± 3.51 | 6.78 ± 3.49 | 6.31 ± 6.45 |

Note on this compound Data: A study involving a UPLC-MS/MS assay for carvedilol and its metabolites noted that this compound was assessed semi-quantitatively, suggesting that precise pharmacokinetic data for this specific metabolite is challenging to obtain or not as frequently reported.[10]

Experimental Protocols

The quantification of this compound in biological matrices like plasma is crucial for its validation as a biomarker. While a specific, standardized protocol for this compound is not widely published, methods for the analysis of carvedilol and its other hydroxylated metabolites can be adapted. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most common and sensitive method.

General Protocol for Quantification of Carvedilol and its Metabolites in Human Plasma by LC-MS/MS

This protocol is a generalized procedure based on common practices for analyzing carvedilol and its metabolites.[3][11]

3.1.1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add an internal standard (e.g., a deuterated analog of carvedilol).

-

Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

3.1.2. Chromatographic Conditions

-

HPLC System: A system capable of gradient elution.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient: A linear gradient from 10% to 90% B over several minutes, followed by a re-equilibration step.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

3.1.3. Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The exact mass transitions would need to be determined empirically for this compound.

3.1.4. Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for:

-

Selectivity and Specificity: Ensuring no interference from endogenous plasma components.

-

Linearity: Establishing a linear relationship between concentration and response over a defined range.

-

Accuracy and Precision: Determining the closeness of measured values to the true value and the degree of scatter, respectively.

-

Recovery: Assessing the efficiency of the extraction procedure.

-

Matrix Effect: Evaluating the influence of plasma components on the ionization of the analyte.

-

Stability: Assessing the stability of the analyte in plasma under various storage and handling conditions.[12][13][14]

Visualization of Pathways

Carvedilol Metabolism Pathway

The following diagram illustrates the primary metabolic pathways of carvedilol, leading to the formation of hydroxylated and demethylated metabolites.

Caption: Carvedilol metabolic pathways.

Carvedilol Signaling: β-Arrestin Biased Agonism

Carvedilol exhibits a unique signaling profile at the β2-adrenergic receptor, acting as a "biased agonist." While it blocks the classical G-protein-mediated signaling, it simultaneously stimulates a separate pathway mediated by β-arrestin, which is thought to contribute to its cardioprotective effects. The specific signaling actions of this compound have not been elucidated, but it may share some of the properties of the parent compound.

Caption: Carvedilol's biased agonism at the β2-AR.

Experimental Workflow for Biomarker Validation

The following diagram outlines a typical workflow for the validation of a new biomarker, such as this compound.

Caption: Biomarker validation workflow.

This compound as a Potential Biomarker

The rationale for using a carvedilol metabolite as a biomarker stems from the significant inter-individual variability in its metabolism, largely due to the genetic polymorphism of the CYP2D6 enzyme.[15] Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers of CYP2D6 substrates. This variation can impact the efficacy and toxicity of carvedilol.

A metabolite whose formation is primarily dependent on CYP2D6 activity could serve as a useful biomarker to phenotype individuals without the need for genetic testing. The ratio of the metabolite to the parent drug in plasma or urine could reflect the enzymatic activity of CYP2D6.

While the 4'- and 5'-hydroxyphenyl metabolites are the most studied in this context, this compound, also a product of hydroxylation, could theoretically serve a similar purpose. However, for this compound to be a robust biomarker, several criteria must be met through rigorous validation studies:

-

Analytical Validity: A reliable and validated assay for its quantification in a clinical setting is essential.

-

Clinical Validity: There must be a strong and consistent association between the concentration of this compound (or its ratio to carvedilol) and the CYP2D6 metabolizer status.

-

Clinical Utility: The use of the biomarker must demonstrably improve patient outcomes, for instance, by guiding dose adjustments to enhance efficacy or reduce adverse drug reactions.

Currently, there is a lack of published clinical studies that specifically evaluate the performance of this compound as a biomarker for CYP2D6 phenotype.

Pharmacological Activity and Signaling

The active metabolites of carvedilol, including the hydroxylated forms, may possess pharmacological activity. For instance, the 4'-hydroxyphenyl metabolite has been reported to be a more potent beta-blocker than carvedilol itself.[2] The specific pharmacological profile of this compound, including its affinity for adrenergic receptors and its potential for biased agonism, has not been well-characterized.[16]

It is plausible that this compound could interact with the same signaling pathways as the parent compound, such as the β-arrestin pathway, but with different potency or efficacy.[1][17] Further research is needed to elucidate the specific molecular interactions and downstream effects of this metabolite.

Conclusion and Future Directions

This compound is a recognized, albeit less-studied, metabolite of carvedilol. Its formation via hydroxylation suggests a potential role as a biomarker for CYP2D6 activity, similar to other hydroxylated metabolites. However, a significant gap in the literature exists regarding its specific pharmacokinetic profile, its performance as a biomarker in clinical studies, and its unique pharmacological and signaling properties.

Future research should focus on:

-

Developing and validating sensitive and specific analytical methods for the routine quantification of this compound in human plasma and urine.

-

Conducting clinical studies to establish the correlation between this compound levels and CYP2D6 genotype and phenotype.

-

Characterizing the pharmacological activity of this compound, including its receptor binding affinities and its effects on downstream signaling pathways.

Addressing these research questions will be critical in determining whether this compound can be translated from a known metabolite into a clinically useful biomarker for personalizing carvedilol therapy.

References

- 1. A unique mechanism of beta-blocker action: carvedilol stimulates beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. researchgate.net [researchgate.net]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Stereoselective disposition of carvedilol is determined by CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carvedilol - Wikipedia [en.wikipedia.org]

- 7. Clinical pharmacokinetics and pharmacodynamics of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. s3.pgkb.org [s3.pgkb.org]

- 9. medwinpublishers.com [medwinpublishers.com]

- 10. researchgate.net [researchgate.net]

- 11. Stereoselective analysis of carvedilol in human plasma using HPLC/MS/MS after chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. jocpr.com [jocpr.com]

- 14. researchgate.net [researchgate.net]

- 15. g-standaard.nl [g-standaard.nl]

- 16. Cardiac adrenergic receptor effects of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A unique mechanism of β-blocker action: Carvedilol stimulates β-arrestin signaling - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of 3-Hydroxy Carvedilol's Therapeutic Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carvedilol (B1668590), a non-selective beta-blocker and alpha-1 antagonist, is a cornerstone in the management of cardiovascular diseases. Its clinical efficacy is attributed not only to the parent drug but also to its active metabolites. Among these, 3-Hydroxy carvedilol has garnered interest due to its distinct pharmacological profile. This technical guide provides a preliminary investigation into the therapeutic effects of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways and workflows. While data on its direct beta-blocking and vasodilatory properties are limited, evidence points to its potent antioxidant capabilities, suggesting a unique therapeutic potential.

Introduction

Carvedilol undergoes extensive metabolism in the liver, primarily through aromatic ring oxidation and glucuronidation, mediated by cytochrome P450 enzymes, particularly CYP2D6 and CYP2C9.[1] This process yields several active metabolites, including this compound, 4'- and 5'-hydroxyphenyl carvedilol, and O-desmethylcarvedilol.[1][2] While the plasma concentrations of these metabolites are approximately one-tenth of the parent compound, their pharmacological activities may contribute to the overall therapeutic effects of carvedilol.[1] This guide focuses on the current understanding of this compound, highlighting its known properties and identifying areas for future research.

Quantitative Data Presentation